molecular formula C₁₁H₁₉NO₁₀ B013585 GcNeu CAS No. 1113-83-3

GcNeu

Cat. No. B013585
CAS RN: 1113-83-3
M. Wt: 325.27 g/mol
InChI Key: FDJKUWYYUZCUJX-AJKRCSPLSA-N
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Description

Graphitic carbon nitride (g-C3N4) is a polymer made of carbon (C) and nitrogen (N) atoms, with some impurity hydrogen (H), forming a structure based on tris-triazine or heptazine units. This material is distinguished from other carbon materials by its electron-rich properties, basic surface functionalities, and hydrogen-bonding motifs due to the presence of N and H atoms (Zhu, Xiao, Li, & Carabineiro, 2014).

Synthesis Analysis

The fundamental synthesis process of g-C3N4 involves the pyrolysis of precursors, similar to the synthesis of other carbon materials. Techniques such as chemical vapor deposition, pressurizing, templating, and doping are used. A novel approach also includes the ionothermal synthesis from dicyandiamide using a salt melt, which results in a crystalline graphitic structure (Inagaki, Tsumura, Kinumoto, & Toyoda, 2019); (Bojdys, Müller, Antonietti, & Thomas, 2008).

Molecular Structure Analysis

g-C3N4's basic structural unit consists of either triazine or heptazine cores, which form layers similar to the hexagonal carbon rings found in other carbon materials. These layers are stacked in a staggered fashion to create the graphitic structure. The structure is rich in electron properties due to the presence of nitrogen and hydrogen (Zhu et al., 2014).

Chemical Reactions and Properties

g-C3N4 is hydrophilic, contrasting with the hydrophobic nature of other carbon materials, and is photoactive under visible light, which distinguishes it from non-active carbon materials. Its unique structure and properties enable its use in various applications, including catalysis and environmental purification (Inagaki et al., 2019).

Physical Properties Analysis

The material demonstrates distinct physical properties, such as superelasticity and non-graphitizing behavior up to 3000°C. Glassy carbon (GC), a form of carbon material related to g-C3N4, showcases varying physical properties based on the synthesis temperature, affecting its mechanical and electrical properties (Shiell et al., 2019).

Chemical Properties Analysis

The presence of nitrogen and hydrogen within g-C3N4's structure imparts unique chemical properties, such as basic surface functionalities and the ability to form hydrogen bonds. These properties make g-C3N4 a potential complementary material to carbon in various applications, particularly in catalysis, where its electron-rich nature and basic sites can be advantageous (Zhu et al., 2014).

Scientific Research Applications

  • Genome Center at Washington University School of Medicine's GcNeu Facility supports major scientific areas like Transcriptome Sequencing, Genome Assembly, Whole Genome Sequencing, Human Microbiome, Human Genetics, and Targeted Resequencing (Wilson & Fulton, 2011).

  • Guineu Software is used for the efficient treatment of large data sets produced by GCGC/TOFMS analysis in metabolomics (Castillo et al., 2011).

  • IBM Blue Gene/L Supercomputer at the Argonne Leadership Computing Facility assists in research on key scientific problems, including Parkinson's disease and jet engine combustors (Beckman, Dave, & Drugan, 2008).

  • Gas Chromatography (GC) method studies biodegradation of aniline and nitrobenzene in wastewater (Patil & Shinde, 1988).

  • GC-MS Technique is essential for quality control, analytical research, impurity profiling, and maintenance in various fields (Chauhan, Goyal, & Chauhan, 2014).

  • Scientific Geodata Infrastructures (GDIs) are used by scientists in environmental and earth sciences for sharing and disseminating research results and analysis methods (Bernard et al., 2014).

  • Google Consumer Surveys (GCS) provides a low-cost tool for conducting social scientific research, particularly in identifying causality through randomization (Santoso, Stein, & Stevenson, 2016).

  • Differential Cleavage of AcNeu and GcNeu by Sialidases suggests a role for GcNeu in physiological systems (Corfield et al., 1981).

properties

IUPAC Name

(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)/t4-,5+,7+,8+,9+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJKUWYYUZCUJX-AJKRCSPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Glycolylneuraminic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2S,4S,5R,6R)-2,4-Dihydroxy-5-(2-hydroxyacetamido)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid

CAS RN

1113-83-3
Record name N-Glycolylneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Glycolylneuraminic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GcNeu
Reactant of Route 2
GcNeu
Reactant of Route 3
GcNeu
Reactant of Route 4
GcNeu
Reactant of Route 5
GcNeu
Reactant of Route 6
GcNeu

Citations

For This Compound
43
Citations
AP Corfield, RW Veh, M Wember… - Biochemical …, 1981 - portlandpress.com
… The trisaccharide GcNeu(2-.3)lactose was prepared by ozonolysis of GcNeu-GM3, and the … AcNeu and GcNeu by sialidases is considered together with examples of the role of GcNeu in …
Number of citations: 112 portlandpress.com
M Naiki, H Higashi - Structure and Function of Gangliosides, 1980 - Springer
… Double diffusion test of HD serum and PB sera with GcNeuhematoside and GcNeu-sialosylparagloboside. HD, serum from a patient "ZM" containing HD antibodies; G, …
Number of citations: 18 link.springer.com
LW Jaques, BF Riesco, W Weltner Jr - Carbohydrate Research, 1980 - Elsevier
… the AcNeu- complex and the GcNeu- complex. (The circles indicate approximate limits of error for the AcNeu- system, and the triangles, approximate limits of error for the GcNeusystem.) …
Number of citations: 45 www.sciencedirect.com
WL Kiang, T Krusius, J Finne, RU Margolis… - Journal of Biological …, 1982 - researchgate.net
Chromaffin granules have been purified from bovine adrenal medulla and the soluble proteins fractionated by chromatography on DEAE-cellulose. This procedure allowed isolation of …
Number of citations: 125 www.researchgate.net
K Aisaka, A Igarashi, K Yamaguchi… - Biochemical …, 1991 - portlandpress.com
… GcNeu were 3.3 + 0.1 (mean +range of two estimations) and 3.3+0.2 mM, and Vm.. values for AcNeu and GcNeu were 71.4+4.8 and 14.0 + 1.4 /emol/minper mg ofprotein respectively. …
Number of citations: 72 portlandpress.com
AP Corfield, R Schauer, M Wember - Biochemical Journal, 1979 - portlandpress.com
… GcNeu could be utilized to obtain similar yields to AcNeu, but O-acylated sialic acids proved to be poor substrates for the enzyme from frog liver and could not be utilized for synthesis of …
Number of citations: 22 portlandpress.com
H HIGASHI - Japanese Journal of Veterinary Research, 1980 - eprints.lib.hokudai.ac.jp
… with n-glycolylneuraminic acid; GcNeu (a, 2~3) Gal ((3, 1-4) Glc ((3, 1-1) ceramide, and the antigen of bovine erythrocytes was N-glycolylneuraminyl paragloboside; GcNeu (a, 2-3) Gal (/…
Number of citations: 2 eprints.lib.hokudai.ac.jp
GM Mancini, CE Beerens, H Galjaard… - Proceedings of the …, 1992 - National Acad Sciences
The lysosomal carrier for the acidic monosaccharides sialic acid and glucuronic acid was solubilized from rat liver lysosomal membranes and reconstituted into phospholipid vesicles. …
Number of citations: 29 www.pnas.org
M Messer - Biochemical Journal, 1974 - portlandpress.com
The identity of a novel form of sialyl-lactose found in milk of the echidna (Tachyglossus aculeatus) was investigated. The sialyl-lactose yielded equimolar amounts of N-acetylneuraminic …
Number of citations: 48 portlandpress.com
NL Devino - 1989 - search.proquest.com
Metabolic studies were undertaken in EL4 murine leukemia cells and in WB6, a wheat germ agglutinin-resistant variant of EL4, in order to identify any differences in lysosomal …
Number of citations: 1 search.proquest.com

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